N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Description
N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and is substituted with difluorophenyl and dimethylphenoxy groups.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-3-6-18(13(2)9-12)26-11-24-8-7-16(23-24)19(25)22-17-10-14(20)4-5-15(17)21/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAFVQZLWCVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluorophenyl group: This step may involve the use of a difluorobenzene derivative, which can be coupled to the pyrazole ring through a nucleophilic aromatic substitution reaction.
Attachment of the dimethylphenoxy group: This can be accomplished via an etherification reaction, where the phenol derivative is reacted with an appropriate alkylating agent.
Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative with an amine or ammonia under dehydrating conditions to form the amide bond.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes and interactions, particularly those involving the pyrazole ring and its derivatives.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can involve binding to the active site or allosteric site of the target protein, leading to inhibition or modulation of its activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-(2,5-dimethylphenoxy)acetamide: This compound has a similar structure but differs in the substitution pattern on the aromatic rings and the presence of an acetamide group instead of a carboxamide group.
N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide: This compound also features difluorophenyl and dimethylphenoxy groups but has a different substitution pattern and an additional difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
